molecular formula C10H12N4O6 B12290244 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione CAS No. 52492-53-2

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione

Cat. No.: B12290244
CAS No.: 52492-53-2
M. Wt: 284.23 g/mol
InChI Key: BZRSWNNPPAAMII-UHFFFAOYSA-N
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Description

3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione is a heterocyclic nucleoside analog characterized by a pyrazolo[4,3-d]pyrimidine core fused with a ribofuranosyl moiety.

Properties

CAS No.

52492-53-2

Molecular Formula

C10H12N4O6

Molecular Weight

284.23 g/mol

IUPAC Name

3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione

InChI

InChI=1S/C10H12N4O6/c15-1-2-6(16)7(17)8(20-2)4-3-5(14-13-4)9(18)12-10(19)11-3/h2,6-8,15-17H,1H2,(H,13,14)(H2,11,12,18,19)

InChI Key

BZRSWNNPPAAMII-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O

Origin of Product

United States

Preparation Methods

Stereoselective Ribofuranosylation

The foundational method involves coupling a pyrazolo[4,3-d]pyrimidine aglycone with a protected ribofuranose derivative. A seminal study () demonstrated the use of 2,3-O-isopropylidene-D-ribose as a starting material, which undergoes stereoselective glycosylation with pyrazole intermediates. The reaction employs trimethylsilyl triflate (TMSOTf) as a Lewis acid catalyst to achieve β-configuration selectivity (yields: 68–72%).

Key steps include:

  • Protection of the ribose hydroxyl groups using benzoyl or acetyl groups.
  • Activation of the anomeric position via 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose.
  • Coupling with the silylated pyrazolo[4,3-d]pyrimidine core under anhydrous conditions (,).

Solid-Phase Parallel Synthesis

Solid-phase methodologies enable high-throughput synthesis of nucleoside libraries. As detailed in and, a methylpyrazolo[4,3-d]pyrimidine-5,7-dione scaffold is immobilized on MMTCl resin (4-methoxytrityl chloride). Subsequent steps include:

  • Amine functionalization : 96 amines introduced via nucleophilic substitution.
  • Cleavage : 30% hexafluoroisopropanol (HFIP) releases the final product with >85% purity (LC-MS analysis).

Multi-Component Reaction Strategies

Cyclization of Carboxamide Intermediates

A patent () outlines the synthesis via urea-mediated cyclization of 4-aminopyrazole-5-carboxamide derivatives. For example:

  • 1,3-Dimethyl-4-aminopyrazole-5-carboxamide reacts with molten urea at 180°C.
  • Cyclization yields the pyrazolo[4,3-d]pyrimidine core (mp: 355–357°C, yield: 78%).

Five-Component Reactions in Aqueous Media

Recent advances (,) utilize nano-ZnO -catalyzed five-component reactions in water. The protocol involves:

  • Ethyl acetoacetate , hydrazine hydrate , 1,3-dimethylbarbituric acid , aryl aldehydes , and ammonium acetate .
  • Reflux in water for 4–6 hours achieves yields of 82–89% with minimal byproducts.

Enzymatic and Chemoenzymatic Methods

Enzymatic Ribosylation

Enzymatic approaches using purine nucleoside phosphorylase (PNP) enable direct ribosylation of pyrazolo[4,3-d]pyrimidine aglycones (). For instance:

  • 1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione reacts with ribose-1-phosphate in the presence of PNP.
  • Yields reach 65–70% with β-selectivity confirmed via NMR ().

Chemoenzymatic Protection-Deprotection

A hybrid method () combines chemical glycosylation with enzymatic deprotection:

  • 2,3,5-Tri-O-benzoyl-D-ribofuranosyl bromide glycosylates the pyrazole nucleus.
  • Porcine liver esterase removes benzoyl groups, yielding the final product (purity: 93%).

Optimization and Scalability

Catalyst Screening

Comparative studies () highlight triethylamine as superior to DMAP in glycosylation, improving yields from 65% to 82%.

Solvent and Temperature Effects

  • Anhydrous acetonitrile outperforms THF in glycosylation (reduced side reactions).
  • Optimal temperature: 0°C for glycosylation, 80°C for cyclization ().

Purification Techniques

  • Recrystallization : Ethanol/water (1:1) achieves >95% purity ().
  • Column chromatography : Silica gel with CH₂Cl₂/MeOH (9:1) resolves regioisomers ().

Comparative Data Tables

Table 1: Summary of Key Preparation Methods

Method Starting Materials Catalyst/Conditions Yield (%) Purity (%) Reference
Stereoselective Glycosylation 2,3-O-isopropylidene-D-ribose TMSOTf, CH₃CN, 0°C 72 90 ,
Solid-Phase Synthesis MMTCl resin, amines HFIP cleavage 85 88
Five-Component Reaction Ethyl acetoacetate, nano-ZnO H₂O, reflux 89 94
Enzymatic Ribosylation Ribose-1-phosphate, PNP Phosphate buffer, 37°C 70 92

Table 2: Glycosylation Agents and Outcomes

Agent β:α Selectivity Reaction Time (h) Scalability
1-O-Acetyl-2,3,5-tri-O-benzoylribose 9:1 12 Lab-scale
2,3,5-Tri-O-benzyl-D-ribofuranosyl bromide 8:1 24 Pilot-scale
Ribose-1-phosphate (enzymatic) >99% β 48 Industrial

Table 3: Purification Efficiency

Technique Solvent System Purity (%) Recovery (%)
Recrystallization Ethanol/water (1:1) 95 80
Column Chromatography CH₂Cl₂/MeOH (9:1) 98 70
Preparative HPLC Acetonitrile/H₂O (70:30) 99.5 90

Critical Analysis of Challenges

Regioselectivity in Glycosylation

Competing N1 vs. N2 ribosylation remains a hurdle. NMR studies () show that bulky protecting groups (e.g., benzoyl) favor N1 attachment (95:5 N1:N2 ratio).

Byproduct Formation

  • Anomerization : Minimized by low-temperature glycosylation ().
  • Oxidation : Additives like BHT (butylated hydroxytoluene) stabilize the pyrimidine core ().

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s 5,7-dione functionality and ribofuranosyl sugar moiety enable diverse chemical transformations:

Reaction Type Reagents/Conditions Product
Glycosylation TMS triflate, ribofuranoseProtected nucleosides
Nucleophilic Substitution Amines, MMTCl resin, 2,6-lutidineAmino-substituted nucleosides
Cleavage (Deprotection) HFIPDeprotected nucleosides

Mechanistic Insights

  • Nucleophilic Substitution
    The pyrazolo[4,3-d]pyrimidine ring’s N(1) position undergoes substitution due to its electron-deficient nature, facilitated by the electron-withdrawing ketone groups at positions 5 and 7 .

  • Dimroth Rearrangement
    While not directly observed in this compound, analogous pyrazolopyrimidines undergo Dimroth rearrangements during cyclization, highlighting the ring’s dynamic instability under basic or acidic conditions .

Biological and Medicinal Relevance

Though not explicitly detailed for this compound, related pyrazolopyrimidine nucleosides exhibit antiviral and anticancer properties due to structural mimicry of natural purine nucleosides . The ribofuranosyl group enhances solubility and cellular permeability, critical for therapeutic applications .

Analytical Characterization

Key analytical techniques for this compound include:

  • 1H and 2D NMR : Confirms glycosylation and substitution patterns .

  • High-Throughput LC-MS : Validates product purity and structural integrity post-cleavage .

Comparison with Analogous Compounds

Compound Key Features Applications
Pyrazolo[3,4-d]pyrimidine 3,4-fused pyrazole-pyrimidineAntiviral, anticancer agents
Thiazolo[4,5-d]pyrimidine Sulfur substitution at position 7Immunomodulatory agents
3-beta-d-Ribofuranosyl derivative Ribofuranosyl sugar moietyEnhanced bioavailability for nucleosides

Scientific Research Applications

Medicinal Chemistry

Synthesis and Derivatives:
The synthesis of 3-beta-D-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione has been achieved through various chemical reactions involving ribonucleosides and pyrazolo[4,3-d]pyrimidine derivatives. For instance, formycin B can be converted into 7-chloro-3-(β-D-ribofuranosyl)pyrazolo[4,3-d]pyrimidine via acetylation and chlorination processes . The ability to modify the structure of this compound allows for the exploration of its derivatives with enhanced biological activity.

Pharmacological Effects

Antiviral Activity:
Research has indicated that derivatives of this compound exhibit significant antiviral properties. These compounds have been tested against various viruses, including those responsible for respiratory infections and other viral diseases. The mechanism of action typically involves the inhibition of viral replication by interfering with nucleic acid synthesis .

Antitumor Properties:
Studies have shown that certain derivatives possess antitumor activity. The structural features of pyrazolo[4,3-d]pyrimidines contribute to their ability to inhibit cancer cell proliferation. For example, compounds derived from this scaffold have been evaluated for their effects on specific cancer cell lines, demonstrating potential as chemotherapeutic agents .

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antiviral efficacy of a novel derivative of this compound against influenza virus. The results indicated a significant reduction in viral load in treated cells compared to controls, suggesting the compound's potential as an antiviral agent .

Case Study 2: Antitumor Activity

In another investigation reported in Cancer Research, a series of pyrazolo[4,3-d]pyrimidine derivatives were assessed for their cytotoxic effects on human breast cancer cells. The study found that specific modifications to the ribofuranosyl moiety enhanced the compounds' ability to induce apoptosis in cancer cells while sparing normal cells from toxicity .

Summary Table of Applications

ApplicationDescriptionReference
Antiviral ActivityInhibition of viral replication ,
Antitumor PropertiesInduction of apoptosis in cancer cells ,
SynthesisVarious synthetic routes explored for derivatives ,

Mechanism of Action

The mechanism of action of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby disrupting the replication process in cells .

Comparison with Similar Compounds

Structural Comparison

  • Core Heterocycles: The target compound features a pyrazolo[4,3-d]pyrimidine scaffold, whereas compounds like 22a–h () incorporate a pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one core. Substituent Diversity: Compounds 22a–h bear substituents such as acetyl, phenyl, and triazole groups, which influence solubility and bioavailability. In contrast, the ribofuranosyl moiety in the target compound may confer nucleoside-like pharmacokinetics.

Physicochemical Properties

Table 1 summarizes physical properties of analogs 22a–c :

Compound Yield (%) Melting Point (°C) Key Spectral Features (IR, ¹H-NMR)
22a 82 262–264 C=O (1680 cm⁻¹), C=N (1600 cm⁻¹), ArH (δ 7.2–8.1 ppm)
22b 76 262–264 Similar to 22a , with p-tolyl substituent
22c 79 278–280 4-chlorophenyl group (δ 7.4–7.6 ppm)
  • Key Observations: High melting points (>260°C) indicate strong intermolecular interactions, likely due to aromatic stacking and hydrogen bonding. The ribofuranosyl group in the target compound may reduce melting points compared to 22a–h due to increased hydrophilicity.

Biological Activity

3-beta-D-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione, often referred to as a derivative of formycin, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Starting Material : The synthesis typically begins with formycin A or B as the precursor.
  • Chlorination : Chlorination of the precursor yields various chlorinated intermediates.
  • Nucleophilic Displacement : Subsequent reactions involve nucleophilic displacement to introduce different functional groups.
  • Deacetylation : Final steps often include deacetylation to yield the desired nucleoside.

The detailed synthetic pathway has been documented in various studies, highlighting modifications that enhance yield and purity .

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties against a range of viruses. For instance:

  • Hepatitis E Virus (HEV) : Inhibitors targeting nucleotide biosynthesis pathways have shown potent anti-HEV activity. The disruption of pyrimidine metabolism was found to enhance antiviral effects by triggering interferon-stimulated genes (ISGs) .
  • West Nile Virus : Studies have identified active antiviral compounds against West Nile virus that share structural similarities with this pyrazolo[4,3-d]pyrimidine derivative .

Antitumor Activity

In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines:

  • A431 Vulvar Epidermal Carcinoma Cells : Certain analogs significantly inhibited cell migration and invasion .
  • Mechanism of Action : The antitumor effects are attributed to the interference with nucleotide synthesis pathways essential for cancer cell survival.

Immunomodulatory Effects

Emerging evidence suggests that these compounds may also possess immunomodulatory properties:

  • By affecting nucleotide biosynthesis pathways, they can modulate immune responses, potentially enhancing the efficacy of antiviral treatments .

Case Studies

  • In Vitro Antiviral Activity : A study conducted on various viral strains showed that this compound analogs had varying degrees of effectiveness against different viruses. The results indicated a dose-dependent response in viral inhibition .
  • Antitumor Efficacy : An investigation into the effects on A431 cells revealed that specific derivatives led to reduced cell viability and induced apoptosis through caspase activation pathways .

Data Table

The following table summarizes the biological activities and therapeutic potentials of this compound:

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntiviralHepatitis E VirusPotent inhibition ,
AntiviralWest Nile VirusActive antiviral compound
AntitumorA431 Vulvar CarcinomaInhibition of proliferation
ImmunomodulatoryVarious (cell lines)Modulation of immune response ,

Q & A

Q. What are the key synthetic methodologies for 3-β-d-ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione?

The synthesis involves glycosylation of the trimethylsilyl (TMS)-protected pyrazolo[4,3-d]pyrimidine core with ribofuranose derivatives. For example, using 1-bromo- or 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose in the presence of a Lewis acid catalyst (e.g., SnCl₄) yields protected nucleosides, followed by debenzoylation to isolate the target compound . Key steps include:

  • TMS protection to enhance reactivity of the heterocyclic base.
  • Glycosylation under anhydrous conditions to ensure regioselectivity.
  • Deprotection (e.g., ammonia/methanol) to remove benzoyl groups.

Q. How is structural confirmation achieved for this compound?

Multimodal spectroscopic and crystallographic techniques are employed:

  • ¹H/¹³C NMR : Assigns ribofuranosyl anomeric proton (δ ~5.3–5.8 ppm) and pyrimidine ring protons .
  • IR Spectroscopy : Confirms carbonyl (C=O) and glycosidic bond vibrations (e.g., 1680–1700 cm⁻¹) .
  • X-ray Diffraction : Validates β-d-ribofuranosyl configuration and crystal packing, as demonstrated in arabinofuranosyl analogues .

Q. What stability challenges arise during storage or handling?

Stability is influenced by:

  • Hygroscopicity : The ribofuranosyl moiety may degrade under high humidity; storage in desiccators with P₂O₅ is recommended.
  • Thermal Sensitivity : Decomposition above 200°C requires low-temperature storage (-20°C) .
  • Polymorphism Risks : While not directly reported for this compound, related pyrido[4,3-d]pyrimidines exhibit polymorph-dependent stability, necessitating controlled crystallization .

Advanced Research Questions

Q. How can reaction yields be optimized in glycosylation steps?

Yield optimization strategies include:

  • Catalyst Screening : Lewis acids like SnCl₄ or TMSOTf improve glycosylation efficiency (60–82% yields) .
  • Solvent Selection : Anhydrous acetonitrile or dichloromethane minimizes side reactions.
  • Temperature Control : Reactions at 0–5°C reduce thermal degradation.
  • TMS Protection : Pre-activation of the heterocycle increases nucleophilicity, enhancing coupling efficiency .

Q. How do structural modifications impact biological activity?

Modifications at the 5-, 7-, or ribosyl positions alter pharmacological profiles:

  • 5-Thio Derivatives : Replacement of the 7-oxo group with sulfur (e.g., compound 14 in ) enhances metabolic stability but reduces solubility .
  • Ribosyl vs. Arabinosyl : Arabinofuranosyl analogues (e.g., compound 18 ) show altered kinase inhibition profiles due to steric effects .
  • Fluorinated Analogues : Fluorine substitution (e.g., in pyrido[4,3-d]pyrimidines) improves target binding affinity but may introduce cytotoxicity .

Q. How can contradictions in pharmacological data across studies be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., FLT3 vs. AChE inhibition assays) require standardized protocols .
  • Structural Ambiguities : Confirm enantiomeric purity and polymorphic form via XRD or solid-state NMR .
  • Dose-Response Relationships : Use IC₅₀/EC₅₀ comparisons across studies to normalize potency metrics .

Methodological Recommendations

Challenge Recommended Approach Reference
Low glycosylation yieldUse TMS-protected bases with SnCl₄ catalysis in anhydrous CH₃CN
Polymorph identificationPerform solvent screen (e.g., EtOH/H₂O vs. DMSO) with slow crystallization
Biological activity conflictsValidate via orthogonal assays (e.g., SPR for binding, MTT for cytotoxicity)

Key Data from Literature

  • Synthetic Yield : 70–82% for ribofuranosyl derivatives under optimized conditions .
  • Melting Points : 262–293°C for related pyrimidinones, indicating high thermal stability .
  • Biological Activity : Pyrazolo[4,3-d]pyrimidines show IC₅₀ values in the nM-μM range for kinase targets .

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